Icosapent ethyl, a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester, has emerged as a significant therapeutic agent in the management of hypertriglyceridemia and cardiovascular risk reduction. The MARINE and ANCHOR studies have demonstrated its efficacy in reducing triglyceride levels without significantly increasing low-density lipoprotein (LDL) cholesterol levels13. This comprehensive analysis will delve into the mechanism of action of icosapent ethyl and its applications across various fields, supported by relevant case studies and clinical trials.
Icosapent ethyl functions by reducing the hepatic production and secretion of very low-density lipoprotein triglycerides (VLDL-TG) and enhancing the clearance of triglycerides from circulating VLDL particles10. It has been shown to reduce concentrations of large and small LDL particles, as well as total and large high-density lipoprotein (HDL) particles13. The drug's ability to increase EPA levels in plasma and red blood cells correlates with its triglyceride-lowering effects8. Beyond its lipid-lowering properties, icosapent ethyl exhibits anti-inflammatory and anti-thrombotic properties, stabilizes cell membranes, and slows plaque progression9.
Icosapent ethyl has been established as an evidence-based therapy for the reduction of atherosclerotic cardiovascular disease (ASCVD) risk, particularly following the REDUCE-IT trial, which demonstrated a 25% reduction in first cardiovascular events4. The drug also significantly reduced total ischemic events in patients with elevated triglycerides receiving statins6. It is noteworthy that icosapent ethyl was well-tolerated and found to be cost-effective in various economic analyses9.
In patients with non-insulin-dependent diabetes mellitus (NIDDM), icosapent ethyl has been shown to improve insulin resistance, as evidenced by an increase in the glucose infusion rate (GIR) and improved endothelium-dependent relaxation in OLETF rats2. This suggests potential benefits in managing metabolic conditions associated with insulin resistance.
As an adjunct to diet, icosapent ethyl effectively lowers triglyceride levels in adults with severe hypertriglyceridemia. It has been shown to significantly reduce median triglyceride levels by 33.1% without increasing LDL-C and has a tolerability profile similar to that of placebo7. The ANCHOR study further supports its use in patients with elevated high-sensitivity C-reactive protein (hsCRP) and triglycerides between 200 to 499 mg/dL, where it significantly reduced triglycerides and other atherogenic and inflammatory parameters5.
Icosapent ethyl is being evaluated for its effects in other areas such as dementia, cancer, and infection. Ongoing trials are expected to shed more light on its potential applications outside of cardiovascular medicine9.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8